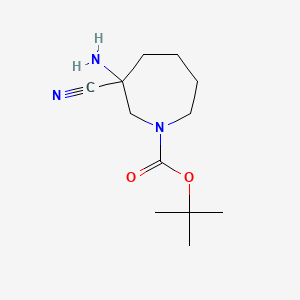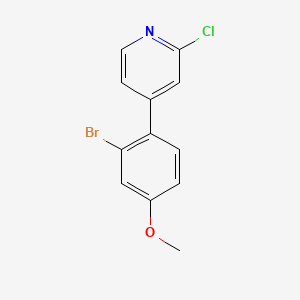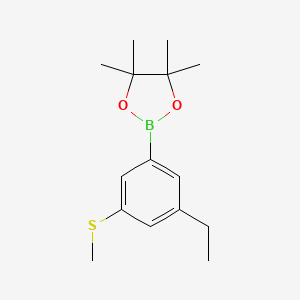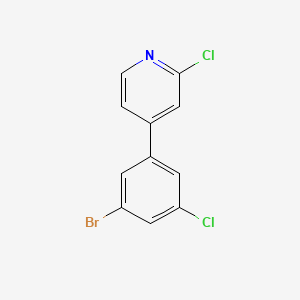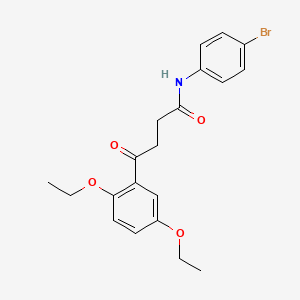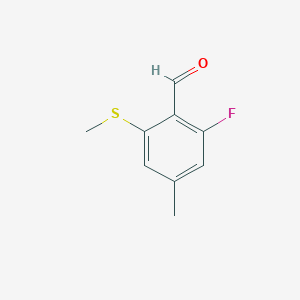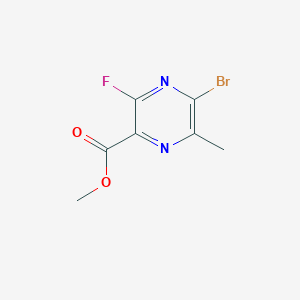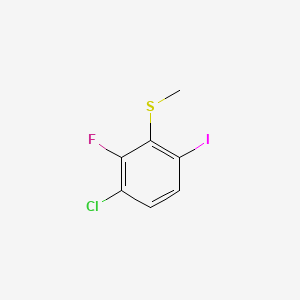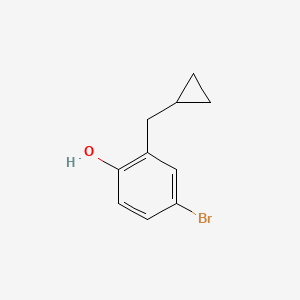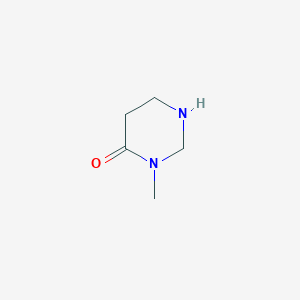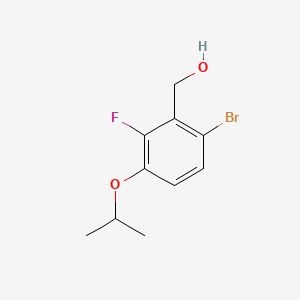
(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is a chemical compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.1 g/mol . It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a phenyl ring, along with a methanol group. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and cost-effectiveness. This can include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine or fluorine groups.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst choices .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the phenyl ring .
科学的研究の応用
(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and isopropoxy groups can influence its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular processes .
類似化合物との比較
Similar Compounds
- (6-Bromo-2-fluoro-3-methoxyphenyl)methanol
- (6-Bromo-2-fluoro-3-ethoxyphenyl)methanol
- (6-Bromo-2-fluoro-3-propoxyphenyl)methanol
Uniqueness
(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is unique due to the specific combination of bromine, fluorine, and isopropoxy groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
特性
分子式 |
C10H12BrFO2 |
|---|---|
分子量 |
263.10 g/mol |
IUPAC名 |
(6-bromo-2-fluoro-3-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H12BrFO2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-4,6,13H,5H2,1-2H3 |
InChIキー |
UYTGJLDKTBNYSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


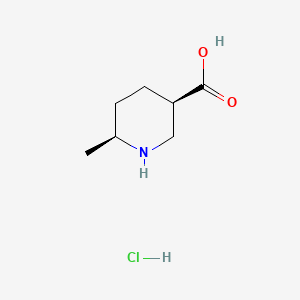
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
